6-Methoxy-1H-benzimidazol-4-amine

Description

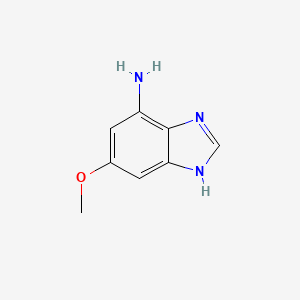

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

6-methoxy-1H-benzimidazol-4-amine |

InChI |

InChI=1S/C8H9N3O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,9H2,1H3,(H,10,11) |

InChI Key |

ILTBAYRBKYSCJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)NC=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for 6 Methoxy 1h Benzimidazol 4 Amine Analogues

Classical and Contemporary Approaches to Benzimidazole (B57391) Core Synthesis

The construction of the benzimidazole core is a well-established area of organic synthesis, with numerous methods developed over the years. These can be broadly categorized into classical condensation reactions and modern catalytic approaches.

Cyclization Reactions of ortho-Phenylenediamine Derivatives

The most traditional and widely employed method for benzimidazole synthesis is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govrsc.org This approach, often referred to as the Phillips-Ladenburg reaction, typically requires harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid. semanticscholar.orgnih.gov

A variation of this method involves the reaction of o-phenylenediamines with aldehydes. nih.govrsc.org While this method is popular due to the ready availability of a wide variety of aldehydes, it can lack selectivity, often yielding both 2-substituted and 1,2-disubstituted benzimidazoles. nih.govbeilstein-journals.org The reaction of o-phenylenediamine with formic acid is a general method for preparing the parent benzimidazole. orgsyn.org

Another classical approach is the Weidenhagen reaction, which utilizes aldehydes and ketones in the presence of an oxidizing agent, such as a copper(II) salt, to facilitate the cyclization of 1,2-diaminobenzene. semanticscholar.org

Catalytic Methods in Benzimidazole Formation

Modern synthetic chemistry has seen a shift towards more efficient and environmentally friendly catalytic methods for benzimidazole formation. These methods often offer milder reaction conditions, higher yields, and greater selectivity.

A variety of catalysts have been employed for the condensation of o-phenylenediamines with aldehydes, including:

Lewis acids: Zinc triflate (Zn(OTf)₂), Indium(III) triflate (In(OTf)₃), and Ytterbium(III) triflate (Yb(OTf)₃) have proven to be effective catalysts. scirp.org Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) has been used to selectively synthesize 1,2-disubstituted benzimidazoles. nih.govbeilstein-journals.org

Solid-supported catalysts: Catalysts such as silica (B1680970) sulfuric acid, SiO₂/ZnCl₂, and Ag₂CO₃/Celite have been utilized to facilitate the reaction, often allowing for easier workup and catalyst recycling. scirp.orgrasayanjournal.co.in

Nanoparticle catalysts: Magnetic nano-Fe₃O₄ and silica-coated magnetic cobalt-ferrite nanoparticles have been used for the synthesis of benzimidazoles under solvent-free conditions. benthamdirect.comrasayanjournal.co.in

Photocatalysts: Rose Bengal has been used as a photocatalyst for the condensation of o-phenylenediamines with various aldehydes, providing an efficient and general method for accessing functionalized benzimidazoles. acs.org

Furthermore, transition metal catalysts, particularly those based on palladium and copper, have been instrumental in developing novel benzimidazole syntheses. acs.orgnih.govnih.gov For instance, copper(II) oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzimidazoles. organic-chemistry.org

Regioselective Synthesis of Substituted Benzimidazoles

Controlling the regioselectivity in the synthesis of substituted benzimidazoles is a significant challenge, especially when dealing with unsymmetrically substituted o-phenylenediamines. The development of regioselective methods is crucial for accessing specific isomers with desired biological activities.

One strategy involves a palladium-catalyzed cascade C-N coupling of monosubstituted ureas with differentially substituted 1,2-dihaloaromatic systems. acs.orgnih.govnih.gov This method allows for the highly selective formation of complex benzimidazolones. acs.orgnih.govnih.gov Another approach utilizes a copper-catalyzed cyclization of o-bromoarylamines with nitriles, providing an efficient route to a wide range of benzimidazole derivatives under mild, ligand-free conditions. rsc.org

The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. For example, the use of Er(OTf)₃ as a catalyst in the reaction of o-phenylenediamine with electron-rich aldehydes selectively yields double-condensation products (1,2-disubstituted benzimidazoles), whereas the absence of the catalyst favors the formation of mono-condensation products (2-substituted benzimidazoles). nih.gov

Functionalization and Derivatization at Key Positions of 6-Methoxy-1H-benzimidazol-4-amine

Once the benzimidazole core is synthesized, further functionalization and derivatization at key positions are often necessary to modulate the compound's properties. For this compound, the primary sites for derivatization are the nitrogen atoms of the imidazole (B134444) ring and the benzene (B151609) ring moiety.

N-Alkylation and N-Acylation Strategies

N-Alkylation: The alkylation of the nitrogen atoms in the benzimidazole ring is a common strategy to introduce diverse substituents. nih.gov The reaction of a benzimidazole with an alkyl halide in the presence of a base is a standard method for N-alkylation. nih.govresearchgate.net However, this can lead to a mixture of N1 and N3 isomers. Regioselective N-alkylation can be challenging and often depends on the nature of the substituents on the benzimidazole ring and the alkylating agent. beilstein-journals.orgbeilstein-journals.org For instance, in the N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine, a mixture of the desired N1-alkylated product and the isomeric N3-alkylated product was obtained. nih.gov

N-Acylation: N-acylation is another important functionalization reaction, often used to introduce amide functionalities. researchgate.net This can be achieved using various acylating agents such as acyl chlorides or by employing coupling reagents. nih.gov Benzotriazole chemistry has been effectively used for the N-acylation of amines under mild and environmentally friendly conditions, offering a versatile tool for creating amide bonds. nih.gov

Substituent Variation at the Benzene Ring Moiety

Varying the substituents on the benzene ring of this compound can significantly impact its biological activity. The electronic nature and position of these substituents play a crucial role. libretexts.org

The synthesis of derivatives with different substituents on the benzene ring often starts with appropriately substituted o-phenylenediamines. For example, a new series of 6-substituted 1H-benzimidazole derivatives were synthesized by reacting various substituted aromatic aldehydes with 4-nitro-o-phenylenediamine (B140028) and 4-chloro-o-phenylenediamine. nih.govrsc.org

The introduction of different functional groups can be achieved through various aromatic substitution reactions. The nature of the existing methoxy (B1213986) and amine groups on the this compound ring will direct incoming electrophiles to specific positions. Generally, activating groups like -NH₂ and -OR direct electrophilic substitution to the ortho and para positions. libretexts.org

Below is a table summarizing some of the key synthetic strategies discussed:

| Synthetic Strategy | Description | Key Reagents/Catalysts | Reference(s) |

| Phillips-Ladenburg Reaction | Condensation of o-phenylenediamine with a carboxylic acid or its derivative. | High temperature, strong acids (e.g., polyphosphoric acid) | nih.gov, rsc.org, semanticscholar.org, nih.gov |

| Aldehyde Condensation | Reaction of o-phenylenediamine with an aldehyde. | Various catalysts (Lewis acids, solid-supported catalysts, etc.) | nih.gov, rsc.org |

| Weidenhagen Reaction | Reaction of 1,2-diaminobenzene with aldehydes/ketones in the presence of an oxidizing agent. | Copper(II) salts | semanticscholar.org |

| Palladium-Catalyzed Cyclization | Cascade C-N coupling of monosubstituted ureas with 1,2-dihaloaromatics. | Palladium catalysts | acs.org, nih.gov, nih.gov |

| Copper-Catalyzed Cyclization | Cyclization of o-bromoarylamines with nitriles. | Copper catalysts | rsc.org |

| N-Alkylation | Introduction of an alkyl group onto a nitrogen atom of the imidazole ring. | Alkyl halides, base | nih.gov, researchgate.net, nih.gov |

| N-Acylation | Introduction of an acyl group onto a nitrogen atom of the imidazole ring. | Acyl chlorides, coupling reagents (e.g., benzotriazole-based) | nih.gov, researchgate.net |

Modifications at the Imidazole Ring System

The imidazole ring of the benzimidazole core offers a reactive site for various chemical modifications, enabling the synthesis of a diverse library of analogues. Key strategies for modifying this part of the molecule include N-alkylation and N-arylation, which introduce substituents at the nitrogen atoms of the imidazole ring.

N-Alkylation and N-Arylation:

N-alkylation of the benzimidazole ring is a common strategy to enhance the lipophilicity and, consequently, the biological activity of the resulting compounds. nih.gov This can be achieved by reacting the parent benzimidazole with various alkylating agents. For instance, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized using dimethyl carbonate or alkyl bromides in the presence of a base like sodium carbonate and a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov The reaction conditions can be tailored based on the specific alkylating agent used. nih.gov For example, N-methylation with dimethyl carbonate often requires heating to around 140 °C. nih.gov

Similarly, N-arylation introduces aryl groups to the imidazole nitrogen, a transformation that can be accomplished through various methods, including transition-metal-free procedures. nih.gov One such method involves the reaction of the benzimidazole with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which facilitates the arylation under mild conditions. nih.gov This approach is notable for its tolerance of a wide range of functional groups. nih.gov

These modifications are significant as they can dramatically alter the physicochemical properties of the parent molecule, influencing its solubility, membrane permeability, and interaction with biological targets. The introduction of different alkyl or aryl groups allows for the fine-tuning of the molecule's properties for specific applications.

Mannich Reactions for Novel Derivatives

The Mannich reaction is a powerful and versatile one-pot three-component condensation reaction that has been extensively used to synthesize novel benzimidazole derivatives. impactfactor.orgneu.edu.tr This reaction typically involves an active hydrogen-containing compound (in this case, the benzimidazole), formaldehyde (B43269), and a primary or secondary amine. neu.edu.trscitepress.org

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of formaldehyde and the amine in an acidic medium. nih.gov The benzimidazole, acting as a nucleophile, then attacks the iminium ion to form the final Mannich base. nih.gov This reaction is particularly useful for introducing aminomethyl groups onto the benzimidazole nucleus.

For instance, reacting benzimidazole derivatives with formaldehyde and a primary amine can yield N-substituted Mannich bases. impactfactor.org These reactions can be efficiently carried out using microwave irradiation, which often leads to shorter reaction times and improved yields compared to conventional heating methods. impactfactor.org It is important to note that the success of the Mannich reaction can be dependent on the nature of the reactants; for example, using primary amines or substituting formaldehyde with higher aldehydes can sometimes hinder the reaction. neu.edu.tr

The resulting Mannich bases have shown a broad spectrum of biological activities, making this synthetic route highly valuable in drug discovery. neu.edu.tr The position of the newly introduced base on the benzimidazole nucleus can significantly influence the pharmacological activity of the compound. neu.edu.tr

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| Benzimidazole | Formaldehyde | Primary/Secondary Amine | N-substituted Mannich base | Mannich Reaction |

| 4-methyl-o-phenylenediamine | Oxalic Acid | NH4Cl | Benzimidazole derivative | Condensation |

| Benzimidazole | o-silylaryl triflates | CsF | N-arylated benzimidazole | N-Arylation |

| Benzimidazole | Alkyl bromide/Dimethyl carbonate | Na2CO3 | N-alkylated benzimidazole | N-Alkylation |

Green Chemistry Principles in Benzimidazole Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, including benzimidazoles. These principles aim to reduce or eliminate the use and generation of hazardous substances. Several strategies have been employed to make the synthesis of benzimidazole derivatives more environmentally friendly.

One key approach is the use of microwave-assisted synthesis. impactfactor.org As mentioned earlier, microwave irradiation can significantly reduce reaction times from hours to minutes and increase product yields. nih.gov This not only saves energy but can also minimize the formation of byproducts.

Another green chemistry approach involves the use of more environmentally benign catalysts and solvents. For example, some syntheses utilize water as a solvent and non-toxic catalysts. The use of sodium metabisulfite (B1197395) as an oxidizing agent in the condensation reaction to form the benzimidazole ring is another example of employing greener reagents. nih.govacs.org

Furthermore, one-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a hallmark of green chemistry. The Mannich reaction is a prime example of a one-pot reaction that improves efficiency and reduces waste. impactfactor.orgneu.edu.tr By designing synthetic routes that are more atom-economical and energy-efficient, the environmental impact of producing these valuable compounds can be significantly minimized.

Characterization Techniques for Novel Benzimidazole Derivatives (excluding basic identification data)

The unambiguous identification and characterization of newly synthesized benzimidazole derivatives are crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for elucidating the detailed molecular structure of novel benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. nih.govnih.gov In ¹H NMR, the chemical shifts, splitting patterns, and integration of proton signals help to determine the position and connectivity of protons. For instance, the disappearance of the N-H proton signal after N-alkylation confirms the successful modification of the imidazole ring. nih.govacs.org ¹³C NMR provides information about the different carbon environments within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. impactfactor.orgnih.gov Characteristic stretching and bending vibrations can confirm the presence of N-H, C-H, C=N, and other key functional groups. For example, the disappearance of the N-H stretching vibration is a clear indicator of N-substitution on the benzimidazole ring. nih.govacs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.govnih.gov The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.

| Technique | Information Provided | Example Application |

| ¹H NMR | Proton environment and connectivity | Confirming N-alkylation by disappearance of N-H proton signal nih.govacs.org |

| ¹³C NMR | Carbon framework of the molecule | Identifying different carbon atoms in the benzimidazole core and substituents nih.gov |

| IR Spectroscopy | Presence of functional groups | Detecting N-H, C=N, and other characteristic vibrations nih.govimpactfactor.org |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition | Determining the exact mass of the synthesized derivative nih.govnih.gov |

Purity Assessment Methodologies

Ensuring the purity of synthesized compounds is a critical step before any further studies. Several analytical techniques are used for this purpose.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. impactfactor.org The retention factor (Rf) value is a characteristic property of a compound under specific conditions.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (such as C, H, N) in the compound. nih.gov The experimentally determined values are compared with the calculated values for the proposed structure to confirm its elemental composition and purity.

Melting Point Determination: The melting point of a pure crystalline solid is a sharp and characteristic physical property. A broad melting point range often indicates the presence of impurities.

By employing these comprehensive characterization and purity assessment methodologies, researchers can confidently report the synthesis and properties of novel this compound analogues.

In Vitro Biological Activity Investigations and Mechanistic Elucidation of 6 Methoxy 1h Benzimidazol 4 Amine and Its Analogues

Antimicrobial Research Applications

The rise of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. nih.gov Benzimidazole (B57391) derivatives have been a focal point of this research, demonstrating a broad spectrum of activity. researchgate.net Studies indicate that the lipophilicity and electronic properties of substituents on the benzimidazole ring play a crucial role in their antimicrobial efficacy. researchgate.netacs.org

Analogues of 6-Methoxy-1H-benzimidazol-4-amine have been investigated for their potential to combat both Gram-positive and Gram-negative bacteria. While research on the exact compound is limited, studies on structurally similar molecules provide significant insights. For instance, a series of S-alkylated benzimidazole-thienopyrimidine hybrids showed antimicrobial properties against a panel of bacteria. nih.gov The activity of these compounds is often linked to their ability to inhibit essential bacterial enzymes. nih.gov

In one study, pyrazole-attached benzimidazole derivatives were synthesized and tested against various bacterial strains. nih.gov The results indicated that compounds featuring electron-withdrawing groups tended to show more potent activity. nih.gov Similarly, research on benzimidazole-triazole hybrids revealed that some derivatives exhibited antibacterial activity that was 50-80% of that of the reference drug Ciprofloxacin against E. coli. nih.gov Another study found that certain 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives, particularly those with hexyl or heptyl groups, were twice as effective as the antibiotic amikacin (B45834) against Streptococcus faecalis. researchgate.net

Interactive Table: Antibacterial Activity of a Representative Benzimidazole-Thienopyrimidine Analogue

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 62.5 |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 125 |

| Escherichia coli ATCC 25922 | Gram-negative | 250 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 500 |

Data sourced from a study on 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, a structural analogue. nih.gov

The threat of invasive fungal infections, particularly from resistant species like Candida and Aspergillus, has spurred the development of new antifungal agents. nih.govresearchgate.net Benzimidazole derivatives have shown considerable promise in this area. nih.govnih.gov The mechanism of action for many of these compounds involves targeting essential fungal enzymes, such as 14α-demethylase, which is critical for cell membrane integrity. researchgate.netacs.org

Research into benzimidazole-1,2,4-triazole hybrids demonstrated that the presence of chloro and methoxy (B1213986) substituents on a phenyl ring attached to the triazole significantly enhanced anticandidal activity. researchgate.netacs.org Several of these compounds exhibited potent activity against Candida glabrata, with Minimum Inhibitory Concentration (MIC) values as low as 0.97 μg/mL, which was superior to the reference drugs fluconazole (B54011) and voriconazole. researchgate.netacs.org Another study on bisbenzimidazole analogues also reported significant antifungal activity, with MIC values ranging from 0.975 to 15.6 µg/mL against a variety of fungal strains. nih.gov

Interactive Table: Antifungal Activity of Benzimidazole-1,2,4-Triazole Analogues (6b, 6i, 6j)

| Fungal Pathogen | MIC (µg/mL) of Analogue 6b | MIC (µg/mL) of Analogue 6i | MIC (µg/mL) of Analogue 6j | MIC (µg/mL) of Voriconazole (Reference) |

| C. albicans | 62.5 | 62.5 | 62.5 | 3.90 |

| C. glabrata | 0.97 | 0.97 | 0.97 | 1.95 |

| C. krusei | 1.95 | 1.95 | 1.95 | 3.90 |

| C. parapsilopsis | 31.25 | 31.25 | 31.25 | 3.90 |

Data reflects the activity of analogues where a methoxy group contributed to enhanced potency. researchgate.netacs.org

An emerging strategy in antimicrobial research is to target virulence factors rather than killing the bacteria directly, which may reduce the pressure for resistance development. Benzimidazole derivatives have been explored for this purpose. One promising target is the tRNA (Guanine37-N1)-methyltransferase (TrmD) enzyme, which is essential for bacterial protein synthesis and viability. nih.gov Molecular docking studies on a series of S-alkyl benzimidazole-thienopyrimidines revealed a high affinity for the TrmD enzyme from P. aeruginosa, suggesting a potential mechanism for their antibacterial action. nih.gov

In a separate line of research, a benzimidazole derivative, 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol (BIP), was identified as a potent anti-virulence agent against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This compound did not inhibit bacterial growth directly but significantly down-regulated the expression of key virulence regulator genes. nih.gov Notably, studies have suggested that the addition of a methoxy group to the benzimidazole nucleus can improve such activity. nih.gov

Antiparasitic Research Applications

Parasitic diseases caused by protozoa affect millions of people globally, and drug resistance is a growing concern for mainstay treatments. nih.govnih.gov The benzimidazole scaffold is a core component of established anthelmintic drugs like albendazole (B1665689) and has been widely investigated for its antiprotozoal effects. nih.govnih.gov

The benzimidazole core is a key feature in drugs used to treat infections by protozoa such as Giardia intestinalis (which causes giardiasis), Entamoeba histolytica (which causes amebiasis), and Trichomonas vaginalis (which causes trichomoniasis). nih.govnih.govnih.gov While metronidazole (B1676534) is a first-line treatment, resistance has prompted the search for alternatives. nih.govnih.gov

Recent studies have focused on novel benzimidazole derivatives. For example, omeprazole (B731) analogues, which are benzimidazole compounds, have demonstrated cytotoxic effects against G. lamblia. nih.gov Furthermore, research on 6-Nitro-1H-benzimidazole derivatives, which are structurally very similar to 6-methoxy variants, has shown potent trichomonacidal activity. researchgate.net One such compound, O2N-BZM9, was found to be highly effective against T. vaginalis with a half-maximal inhibitory concentration (IC50) of 4.8 µM, demonstrating the potential of this class of compounds. researchgate.net

Interactive Table: In Vitro Trichomonacidal Activity of a Benzimidazole Analogue

| Compound | Target Parasite | IC50 (µM) |

| O2N-BZM9 (Analogue) | Trichomonas vaginalis | 4.8 |

| Metronidazole (Reference) | Trichomonas vaginalis | 2.5 |

Data sourced from a study on a 6-Nitro-1H-benzimidazole derivative, a close structural analogue. researchgate.net

Benzimidazole derivatives are also being actively explored for their efficacy against pathogens responsible for neglected tropical diseases.

Leishmania spp.: A study on N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, a close analogue of the title compound, demonstrated significant leishmanicidal activity against Leishmania mexicana. sigmaaldrich.com The compound was shown to induce ultrastructural changes in the parasite, including mitochondrial damage, and to trigger the production of reactive oxygen species (ROS), leading to apoptosis. sigmaaldrich.com This research highlights a clear potential for methoxy-benzimidazole derivatives in the treatment of cutaneous leishmaniasis. sigmaaldrich.com

Trypanosoma cruzi: Novel pyrazole-benzimidazole hybrids have shown promising activity against the trypomastigote and intracellular amastigote stages of Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org Two compounds from the series demonstrated potent activity with high selectivity, effectively reducing the parasite load in a 3D cardiac spheroid model by over 80%. acs.org The proposed mechanism involves the inhibition of the essential parasite enzyme cruzain. acs.org

Plasmodium falciparum: While direct studies on this compound against the malaria parasite P. falciparum are not widely reported, related heterocyclic structures have shown significant promise. Research on 6-chloro-7-methoxy-4(1H)-quinolones revealed compounds with low-nanomolar efficacy against multi-drug-resistant strains of P. falciparum. nih.gov The 6-chloro-7-methoxy substitution pattern was crucial for selectively inhibiting the parasite's cytochrome bc1 complex, a key respiratory enzyme. nih.gov This demonstrates the potential of methoxy-substituted heterocyclic scaffolds in the development of new antimalarial agents. nih.gov

Enzyme Inhibition Studies

The interaction of this compound analogues with various enzymes has been a significant area of investigation, particularly in the context of neurodegenerative diseases and other conditions.

The inhibition of cholinesterase enzymes, Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), is a primary strategy for managing Alzheimer's disease (AD). biointerfaceresearch.com While AChE levels tend to decrease as AD progresses, BuChE activity increases, making it a promising therapeutic target, especially in advanced stages of the disease. epa.gov Benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.

Research has shown that certain N-substituted 1H-benzimidazole derivatives exhibit moderate inhibitory activity against AChE and significant, selective inhibition of BuChE. researchgate.net For example, in one study, a series of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amines were tested, with compound 3d emerging as a potent and selective BuChE inhibitor. researchgate.net Another study evaluating 12 different synthetic benzimidazole analogues found that several compounds could inhibit both AChE and BuChE with varying potencies, although the inhibitory activity against AChE was generally more pronounced. biointerfaceresearch.com The development of selective BuChE inhibitors is considered a valuable therapeutic approach for AD. nih.govnih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Benzimidazole Analogue 2 | AChE | 1.01 mM | biointerfaceresearch.com |

| Benzimidazole Analogue 2 | BuChE | 1.20 mM | biointerfaceresearch.com |

| Benzimidazole Analogue 3 | AChE | 1.19 mM | biointerfaceresearch.com |

| Benzimidazole Analogue 3 | BuChE | 1.87 mM | biointerfaceresearch.com |

| Compound 3d (N-{2-[2-(1H-Benzimidazol-2-yl)phenoxy]ethyl} derivative) | BuChE | Potent & Selective Inhibition (Specific IC₅₀ not provided in abstract) | researchgate.net |

Beyond cholinesterases, benzimidazole derivatives have been investigated as inhibitors of other enzymes with significant biological implications. In the fields of antimicrobial and anticancer research, molecular docking studies have predicted that enzymes such as dihydrofolate reductase (DHFR) and N-myristoyl transferase (NMT) are suitable targets for certain benzimidazole compounds. nih.gov Specifically, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were synthesized and evaluated, with predictions suggesting that DHFR from Staphylococcus aureus could be a key target for both antimicrobial and anticancer effects. nih.gov These findings indicate that the benzimidazole scaffold can be tailored to interact with a range of enzymatic targets, broadening its potential therapeutic applications.

Neuropharmacological Investigations

The structural similarity of the benzimidazole core to endogenous neurotransmitters has prompted extensive investigation into its interaction with neuroreceptors, particularly serotonin (B10506) and dopamine (B1211576) receptors.

The serotonin 5-HT₆ receptor, located almost exclusively in the central nervous system, is a key target for cognitive enhancement therapies. dntb.gov.ua Antagonism of this receptor is believed to be a promising approach for treating cognitive deficits in conditions like Alzheimer's disease. nih.govmdpi.com A series of benzimidazole derivatives have been designed, synthesized, and identified as potent and selective antagonists of the human 5-HT₆ receptor. nih.gov

Molecular modeling and site-directed mutagenesis studies have elucidated the binding mechanism of these antagonists. nih.gov A key interaction involves the protonated piperazine (B1678402) ring of the ligand anchoring to a conserved aspartate residue (D3.32) in transmembrane helix 3 (TM3) of the receptor. The benzimidazole ring itself is proposed to form a hydrogen bond with an asparagine residue (N6.55) in TM6, contributing to the antagonist activity. nih.gov The potency of these compounds is significant, with some derivatives showing high antagonistic action (pKb values > 10). mdpi.com

| Compound | Receptor Target | Antagonistic Action (pKb) | Reference |

|---|---|---|---|

| (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2) | 5-HT₆ | 9.46 | mdpi.com |

| (RS)-4-(4-Methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine (Compound 3) | 5-HT₆ | 8.63 | mdpi.com |

Analogues of this compound have also been found to interact with dopamine receptors, which are implicated in psychosis and other neurological disorders. A study of the benzimidazole derivative D2AAK4, identified through virtual screening, revealed it to be a multitarget ligand with affinity for several aminergic G protein-coupled receptors (GPCRs), including dopamine D₁, D₂, and D₃ receptors. nih.gov

The primary anchoring point for these interactions is consistent with that seen in serotonin receptors: an electrostatic interaction between the protonatable nitrogen atom of the ligand's piperidine (B6355638) ring and the conserved aspartate residue Asp 3.32 in TM3 of the dopamine receptors. nih.gov Molecular dynamics simulations confirmed that this contact is maintained nearly 100% of the time. Additional hydrogen bonds, for example between the ligand and Lys 2.60 of the D₁ receptor, further stabilize the binding. nih.gov This multi-receptor profile suggests potential applications as atypical antipsychotics. nih.gov

Cannabinoid Receptor Activity (CB1, CB2)

The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, is a key modulator of various physiological processes and represents a significant target for drug discovery. Research into the structure-activity relationships (SAR) of benzimidazole derivatives has revealed their potential to interact with these receptors.

Substitutions at the C5 and C6 positions of the benzimidazole scaffold have been shown to significantly influence anti-inflammatory activity, which can be mediated by cannabinoid receptors. nih.govmdpi.com Specifically, benzimidazole derivatives bearing a 5-carboxamide, sulfamoyl, or sulfonyl group have been identified as cannabinoid receptor antagonists. nih.govmdpi.com While direct binding data for this compound on CB1 and CB2 receptors is not extensively documented in publicly available research, the known importance of substitutions at the C6 position suggests that the methoxy group in this position could play a role in modulating cannabinoid receptor affinity and/or selectivity. Further investigation into 2-arylmethyl or 2-aliphatic benzimidazole amides has shown that substitutions on the aryl ring can lead to a decrease in potency for the CB2 receptor and a loss of activity at the CB1 receptor. nih.gov

Table 1: Cannabinoid Receptor Activity of Selected Benzimidazole Analogues

| Compound/Analogue | Target | Activity | Key Structural Features |

| Benzimidazole with 5-carboxamide | Cannabinoid Receptor | Antagonist | Carboxamide at C5 nih.govmdpi.com |

| Benzimidazole with sulfamoyl group | Cannabinoid Receptor | Antagonist | Sulfamoyl at C5 nih.govmdpi.com |

| Benzimidazole with sulfonyl group | Cannabinoid Receptor | Antagonist | Sulfonyl at C5 nih.govmdpi.com |

| 2-Arylmethyl benzimidazole amides | CB1/CB2 Receptors | Potency and selectivity are substitution-dependent | Substitutions on the aryl ring nih.gov |

Corticotropin Releasing Factor Receptor (CRF1) Antagonism

The corticotropin-releasing factor 1 (CRF1) receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the body's response to stress. Antagonists of the CRF1 receptor are being investigated for their potential as treatments for anxiety, depression, and other stress-related disorders.

Benzimidazole-based compounds have emerged as a promising scaffold for the development of CRF1 receptor antagonists. Structure-activity relationship studies have led to the design and synthesis of potent antagonists. For instance, a study focusing on benzazole derivatives identified 4-chloro-N(2)-(4-chloro-2-methoxy-6-methylphenyl)-1-methyl-N(7),N(7)-dipropyl-1H-benzimidazole-2,7-diamine as a compound with potent binding activity to the human CRF1 receptor (IC50 = 9.5 nM) and antagonistic activity (IC50 = 88 nM). nih.gov This particular analogue demonstrated good brain penetration and was effective in suppressing the stress-induced activation of the HPA axis in preclinical models. nih.gov Although this compound has a different substitution pattern than this compound, the findings underscore the potential of the benzimidazole core to yield potent CRF1 receptor antagonists. The electronic and steric properties of the substituents on the benzimidazole ring are critical for high-affinity binding and functional antagonism.

Table 2: CRF1 Receptor Antagonistic Activity of a Benzimidazole Analogue

| Compound | CRF1 Binding Affinity (IC50) | CRF1 Antagonistic Activity (IC50) |

| 4-chloro-N(2)-(4-chloro-2-methoxy-6-methylphenyl)-1-methyl-N(7),N(7)-dipropyl-1H-benzimidazole-2,7-diamine | 9.5 nM | 88 nM |

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Binding Affinity

The melanin-concentrating hormone receptor 1 (MCH-R1) is a G protein-coupled receptor primarily expressed in the brain and is involved in the regulation of energy homeostasis and feeding behavior, making it a target for the development of anti-obesity drugs.

Novel series of benzimidazole derivatives have been synthesized and evaluated as MCH-R1 antagonists. rsc.orgnih.gov Structure-activity relationship studies have been conducted to optimize the potency and pharmacokinetic profile of these compounds. For example, research has focused on modifying the benzimidazole scaffold to reduce off-target effects, such as inhibition of the hERG potassium channel, while maintaining high MCH-R1 antagonistic activity. rsc.org These studies have explored various substitutions on the benzimidazole ring, though specific data for this compound is not detailed. The general findings indicate that the benzimidazole core is a viable template for creating potent MCH-R1 antagonists.

Other Biological Activities in Academic Contexts

Beyond the specific receptor interactions detailed above, derivatives of this compound have been explored in broader academic research for other potential therapeutic applications.

Antihypertensive Research

The benzimidazole scaffold is a key component of several clinically used angiotensin II receptor blockers (ARBs), such as telmisartan. Consequently, numerous studies have focused on synthesizing and evaluating new benzimidazole derivatives as potential antihypertensive agents. nih.govnih.gov Research has shown that substitutions on the benzimidazole ring are critical for activity. For instance, a series of 6-benzoxazole substituted benzimidazole derivatives were found to have nanomolar affinity for the AT1 receptor and were effective at lowering blood pressure in spontaneously hypertensive rats. nih.gov The presence of a methoxy group, as in this compound, has been explored in various positions of the benzimidazole ring and its substituents, and has been shown to influence the antihypertensive activity.

Anti-inflammatory Potential

Benzimidazole derivatives have been extensively investigated for their anti-inflammatory properties. nih.govmdpi.comresearchgate.netnih.govnih.gov Structure-activity relationship studies have revealed that substitutions at various positions of the benzimidazole ring, particularly at N1, C2, C5, and C6, have a significant impact on their anti-inflammatory effects. nih.govmdpi.com

Of particular relevance, it has been demonstrated that the presence of an electron-releasing methoxy group at the C6 position of the benzimidazole ring can result in potent anti-inflammatory activity. nih.gov In one study, a compound with a 6-methoxy group and a two-pyrrolidine substitution at the nitrogen of the benzimidazole showed strong anti-inflammatory effects, with a 43.5% inhibition of paw edema volume. nih.gov This highlights the potential of the 6-methoxy substitution pattern for developing new anti-inflammatory agents. The anti-inflammatory effects of benzimidazole derivatives are thought to be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and interactions with cannabinoid receptors. nih.govmdpi.com

Table 3: Anti-inflammatory Activity of a 6-Methoxybenzimidazole Analogue

| Compound | Key Structural Features | Anti-inflammatory Activity (% inhibition of paw edema) |

| Benzimidazole Analogue | 6-methoxy group, two-pyrrolidine substitution at N | 43.5% |

Analgesic Properties

The analgesic potential of benzimidazole derivatives has also been a subject of considerable research. researchgate.netijpsonline.com Certain benzimidazole derivatives, known as "nitazenes," are potent synthetic opioids that interact with the mu-opioid receptor. wikipedia.org In this class of compounds, the nature of the substitution on a benzyl (B1604629) group attached to the benzimidazole core influences analgesic potency, with a methoxy group being one of the substitutions studied. wikipedia.org

More directly, a copper(II) complex with the ligand 2-[(1H-benzimidazol-2-ylimino)-methyl]-6-methoxyphenol has demonstrated efficacy in relieving chronic pain in late-stage cancer patients, with a mechanism akin to nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org Another study reported that a benzimidazole derivative, 2-(2,4-Dinitrophenylsulphanyl)-6-methoxy-1-pyrrolidin-4-ylmethyl-1H-benzimidazole, was found to be a more potent analgesic than the standard drug pentazocine. researchgate.net These findings suggest that the inclusion of a methoxy group at the C6 position of the benzimidazole ring can contribute to significant analgesic activity.

Anticonvulsant Activity

The potential of benzimidazole derivatives as anticonvulsant agents has been an area of active research. Studies on structurally related compounds, such as 4-methoxybenzanilides and isatin-based derivatives, provide insights into the possible anticonvulsant profile of this compound.

Research on a series of mono-, di-, and trimethylated derivatives of 4-methoxybenzanilide has demonstrated notable anticonvulsant effects. nih.gov These compounds were evaluated in mice against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). nih.gov For instance, 4-methoxy-2,6-dimethylbenzanilide exhibited significant potency in the MES test. nih.gov

Similarly, a series of isatin-based derivatives, which can be conceptually related to benzimidazole structures, have shown favorable protection in both MES and pentylenetetrazole (PTZ) models in mice. nih.gov Notably, methoxylated derivatives within this series displayed significant anti-seizure activity in the MES model, with some also showing potent activity against PTZ-induced convulsions. nih.gov These findings suggest that the presence and position of a methoxy group can be a critical determinant of anticonvulsant activity.

The following table summarizes the anticonvulsant activity of representative methoxy-containing analogues.

| Compound | Test Model | Activity |

| 4-methoxy-2,6-dimethylbenzanilide | MES (mice, i.p.) | ED₅₀ = 18.58 mg/kg |

| 4-methoxy-2,6-dimethylbenzanilide | MES (mice, oral) | ED₅₀ = 27.40 mg/kg |

| Isatin-based methoxy derivative (ortho) | MES (mice) | Active at 300 mg/kg |

| Isatin-based methoxy derivative (para) | MES & PTZ (mice) | Potent activity |

This table presents data on related methoxy-containing compounds to infer the potential activity of this compound.

Antioxidant Properties

Benzimidazole derivatives are recognized for their antioxidant potential, which is crucial in combating oxidative stress-related pathologies. The antioxidant capacity of imines containing 1H-benzimidazoles has been investigated, offering a proxy for understanding the properties of this compound.

A study on 2-(2-phenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives explored their in vitro antioxidant activity by assessing their impact on lipid peroxidation (LPO) in rat liver microsomes. nih.govresearchgate.netturkjps.org The majority of the synthesized compounds exhibited inhibitory activity against LPO, with inhibition rates ranging from 15-57%. nih.govturkjps.org The most active compound in this series, bearing a p-bromophenyl substituent, demonstrated 57% inhibition of LPO. nih.govturkjps.org These results highlight the capacity of the benzimidazole core to confer antioxidant properties.

The table below details the LPO inhibitory activity of several benzimidazole derivatives.

| Compound Substituent | LPO Inhibition (%) |

| 4-chlorophenyl | 33.41 |

| 4-fluorophenyl | 42.76 |

| 4-bromophenyl | 57.00 |

| 2-naphtyl | 38.87 |

| 3-nitrophenyl | 38.55 |

Data from a study on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives. researchgate.net

Neuropeptides Y Y1 Receptor Antagonism

The neuropeptide Y (NPY) Y1 receptor is a significant target in drug discovery, implicated in various physiological processes. While direct studies on this compound are lacking, the exploration of other nonpeptide antagonists provides a framework for its potential role.

A potent and selective nonpeptide NPY Y1 receptor antagonist, BIBO3304, has been extensively studied. opnme.com It competitively inhibits the binding of peptide YY (PYY) to Y1 receptors. nih.gov Functionally, such antagonists inhibit the Y1 receptor-mediated increase in cytosolic free Ca2+ concentration and the attenuation of cAMP accumulation. nih.gov The development of nonpeptide antagonists like benzodiazepine (B76468) derivatives that block the Y1 receptor underscores the potential for other heterocyclic scaffolds, including benzimidazoles, to exhibit similar activity. nih.gov The antagonism of the NPY Y1 receptor has been shown to facilitate the survival of bone marrow stromal cells. nih.gov

TIE-2 and VEGFER-2 Tyrosine Kinase Receptor Inhibition

The inhibition of receptor tyrosine kinases such as TIE-2 and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key strategy in anticancer therapies. Benzimidazole derivatives have emerged as promising inhibitors in this domain.

A series of novel benzimidazole-1,3,4-oxadiazole derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. nih.gov Computational docking studies suggested that the benzimidazole core could act as a potential VEGFR-2 inhibitor by forming crucial hydrogen bonds with key amino acids in the receptor's active site, such as Asp1046, Glu885, and Cys919. nih.gov One of the synthesized compounds, compound 4r, which features a benzimidazole core, demonstrated significant anticancer activities with low micromolar IC₅₀ values against various cancer cell lines. nih.gov Another study on a 1,2,5-oxadiazole-2-oxide scaffold also highlighted the potential of related structures to exhibit potent and selective inhibition of VEGFR-2. nih.gov

Gamma-Amino Butyric Acid (GABA) Agonism

The GABAergic system is a primary target for drugs affecting the central nervous system. While direct evidence for GABA agonism by this compound is not available, the pharmacological characterization of other structurally related nitrogen-containing heterocyclic compounds can offer some perspective.

A series of 6-aminonicotinic acid analogues have been synthesized and identified as novel GABA(A) receptor agonists. nih.gov These compounds displayed low to mid-micromolar binding affinities to native GABA(A) receptors. nih.gov The study of these analogues has provided new insights into the steric and electronic requirements for GABA(A) receptor agonism, suggesting that new openings for agonist design exist beyond the traditionally accepted pharmacophores. nih.gov This opens the possibility that other heterocyclic amines, such as this compound, could potentially interact with GABA receptors, although this remains to be experimentally verified.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Methoxy (B1213986) Group Position and Substitution on Biological Efficacy

The position of the methoxy group on the benzimidazole (B57391) ring, as well as its substitution, significantly influences the biological efficacy of the resulting compounds. The methoxy group, along with other substituents like hydroxyl groups, has been shown to enhance the antioxidant activity of benzazole derivatives by donating hydrogen atoms or electrons to stabilize free radicals. nih.gov The electronic effects of substituents on the benzimidazole scaffold are crucial for their interaction with biological targets.

Furthermore, research on N-benzimidazole-derived carboxamides has demonstrated that the number and position of methoxy and/or hydroxy groups influence their biological activity. nih.gov For instance, a 2-hydroxy-4-methoxy-substituted derivative with a methyl group on the nitrogen atom of the benzimidazole core exhibited selective activity against the MCF-7 cell line. nih.gov

| Compound/Scaffold | Substitution | Biological Effect | Reference |

| 2-Phenyl-substituted benzimidazoles | Methoxy at R⁵ | Favors 5-lipoxygenase inhibition | nih.gov |

| Benzimidazole opioids | Methoxy at 4-position of benzyl (B1604629) group | Less potent than ethoxy, isopropyloxy, n-propyloxy | wikipedia.org |

| N-Benzimidazole-derived carboxamides | 2-hydroxy-4-methoxy | Selective activity against MCF-7 cell line | nih.gov |

Role of Amine Functionality in Target Interaction

The amine functionality in benzimidazole derivatives plays a pivotal role in their interaction with biological targets, primarily through the formation of hydrogen bonds. nih.gov The benzimidazole pharmacophore, in general, can engage in various non-covalent interactions, including hydrogen bonds, amide-ring and aromatic-ring interactions, hydrophobic interactions, and van der Waals forces. nih.gov

Specifically, in a series of 2-phenyl-substituted benzimidazoles, the presence of an amine group at the R¹ position was shown to enhance the inhibition of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase enzymes. nih.gov This suggests that the amine group is directly involved in binding to the active sites of these enzymes, likely acting as a hydrogen bond donor or acceptor to stabilize the drug-receptor complex. The ability of the amine group to participate in these interactions is fundamental to the biological activity of many benzimidazole-based compounds.

Influence of Substituents on Selectivity and Potency

The nature and position of substituents on the benzimidazole ring are critical determinants of both the selectivity and potency of these compounds. Strategic modifications can fine-tune their activity against specific biological targets.

For instance, in the development of phosphodiesterase 10A (PDE10A) inhibitors, a methyl substitution at the 5'-position of the benzimidazole moiety led to a significant increase in inhibitory activity, highlighting the importance of hydrophobic effects in this specific interaction. nih.gov In contrast, a fluoro-substitution at the same position did not improve potency. nih.gov

In the realm of anticancer agents, N-methyl-substituted benzimidazole derivatives bearing cyano groups on the benzimidazole nucleus have shown promising and selective antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov Similarly, studies on 5-substituted benzimidazole derivatives revealed that 5-iodo and 5-methyl substitutions resulted in higher antifungal activity compared to commercial drugs. researchgate.net

Computational studies on substituted benzimidazole derivatives have also shed light on the mechanisms of selective inhibition. For example, research on PI3Kδ and PI3Kγ inhibitors has utilized molecular docking and dynamics to understand how different substituents contribute to selective binding to these highly homologous kinase isoforms. nih.gov

| Scaffold | Substituent | Position | Effect | Reference |

| PDE10A inhibitors | Methyl | 5' | Pronounced inhibition | nih.gov |

| PDE10A inhibitors | Fluoro | 5' | No improvement in potency | nih.gov |

| Antiproliferative agents | N-methyl and cyano | N1 and benzimidazole core | Selective activity against MCF-7 | nih.gov |

| Antifungal agents | Iodo or Methyl | 5 | Higher antifungal activity | researchgate.net |

Rational Design Strategies for Enhanced Biological Activity

Rational design strategies are instrumental in optimizing the biological activity of benzimidazole derivatives. These approaches often involve computational methods and a deep understanding of the target's structure and the compound's SAR.

One common strategy is the structural modification of the benzimidazole core at key positions. For example, functionalization at the N-1, C-2, and C-5/6 positions has been extensively explored to enhance antimicrobial efficacy. nih.govresearchgate.net Another approach is the hybridization of the benzimidazole scaffold with other bioactive moieties to achieve synergistic effects. nih.gov This can lead to compounds with a broader spectrum of activity or the ability to overcome drug resistance. nih.gov

In silico docking methods are frequently employed to guide structural optimization. nih.gov By modeling the binding of a compound to its target protein, researchers can predict which modifications are likely to enhance affinity and potency. For example, if a particular region of the binding pocket is solvent-exposed, introducing a hydrophilic group at the corresponding position on the ligand can improve solubility without negatively impacting binding. nih.gov

The synthesis of a series of related compounds with systematic variations in their substituents allows for a thorough exploration of the SAR, leading to the identification of key structural features for optimal activity. conicet.gov.ar

QSAR (Quantitative Structure-Activity Relationship) Modeling in Benzimidazole Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is a valuable tool in the rational design of new, more potent benzimidazole derivatives. nih.govnih.gov

In a typical QSAR study, a set of benzimidazole derivatives with known biological activities (e.g., minimum inhibitory concentrations) is used. nih.gov Various molecular descriptors, which quantify different physicochemical, steric, electronic, and structural properties of the molecules, are calculated. nih.gov Multiple linear regression (MLR) or other statistical methods are then used to develop a model that correlates these descriptors with the observed biological activity. nih.gov

The predictive power of the QSAR model is assessed through validation techniques, such as the leave-one-out method and the use of an external test set of compounds. nih.gov A robust QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.govyoutube.com

For example, 3D-QSAR models have been generated for N-substituted benzimidazole derived carboxamides to explore the molecular properties that have the greatest influence on their antioxidative activity. nih.gov Similarly, QSAR analysis has been applied to benzimidazole derivatives to model their antibacterial activity against Pseudomonas aeruginosa. nih.gov These models provide valuable insights into the structural requirements for a given biological activity and guide the design of new compounds with enhanced efficacy. nih.govnih.gov

Computational Approaches in Benzimidazole Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein. In the field of benzimidazole (B57391) research, docking studies have provided significant insights into potential biological targets and the specific molecular interactions that govern binding.

For instance, studies on benzimidazole-based derivatives have utilized molecular docking to explore their potential as anticancer agents. In one such study, novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides were synthesized and evaluated. nih.gov The most potent compound, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) , was subjected to molecular docking studies, which revealed that it was well-accommodated within the binding pocket of topoisomerase IIα-DNA. nih.gov Similarly, docking studies of copper(II) complexes bearing benzimidazole ligands against proteins like p53, BAX, BCL2, and PARP suggested stable conformations for the complexes within the protein binding sites. acs.org Another investigation focused on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives as corticotropin-releasing factor-1 (CRF-1) receptor antagonists. nih.gov The docking results for the most active compound, B18 , showed a high binding affinity, with key hydrogen bonds formed with specific amino acid residues in the receptor. nih.gov

These studies highlight the power of molecular docking to elucidate the structural basis of ligand-target interactions, which is crucial for the rational design of new and more potent benzimidazole-based compounds.

Table 1: Examples of Molecular Docking Studies on Benzimidazole Derivatives

| Compound/Ligand | Target Protein | Predicted Binding Affinity (Docking Score) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | Topoisomerase IIα-DNA | Not specified | ASP463, DT9, LYS614 | nih.gov |

| Copper(II) complexes with benzimidazole ligands | p53, BAX, BCL2, PARP | Not specified | Hydrophobic interactions and hydrogen bonds | acs.org |

| Compound B18 (a tetrahydropyrimido[1,2-a]benzimidazole derivative) | CRF-1 Receptor (3EHT) | -8.920 | Arg5, Glu196, Arg283 | nih.gov |

| PubChem ID 3074802 (2-[2-(1H-indol-3-yl) ethyl]1H-benzimidazole) | Estrogen alpha receptor (ERα) | -9.842 kcal/mol | Not specified | researchgate.net |

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. This technique provides a more dynamic and realistic view of the ligand-target complex, allowing researchers to assess its stability and the persistence of key interactions.

In the context of benzimidazole research, MD simulations have been used to validate docking results and to gain a deeper understanding of the binding dynamics. For example, after docking the potent benzimidazole derivative 5o into its target, MD simulations were performed to confirm the stability of the complex. The results showed that the key hydrogen bonds identified in the docking study were maintained throughout the simulation, with distances remaining under 3.1 Å. nih.gov In another study involving thiazole (B1198619) Schiff base derivatives containing a substituted phenyl ring, MD simulations were used to confirm the stability of the docked compounds in the binding site of the target receptors. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values were found to be below 2 nm, indicating that the ligands remained stably bound during the simulation. nih.gov These examples demonstrate the importance of MD simulations in confirming the stability of predicted binding modes and providing a more detailed picture of ligand-target interactions at an atomic level.

Table 2: Molecular Dynamics Simulation Findings for Benzimidazole-Related Compounds

| Compound | Target | Simulation Duration | Key Stability Metrics | Findings | Reference |

|---|---|---|---|---|---|

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | Topoisomerase IIα-DNA | Not specified | Hydrogen bond distances < 3.1 Å | Confirmed the stability of the docked complex. | nih.gov |

| Substituted phenyl and furan (B31954) ring containing thiazole Schiff base derivatives | Not specified | Not specified | RMSD and RMSF values < 2 nm | Derivatives remained stable in the binding site. | nih.gov |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening.

This approach has been successfully applied in benzimidazole research to discover new potential lead compounds. In a study targeting the estrogen alpha receptor (ERα) for breast cancer research, a pharmacophore model, designated DDRRR_1 , was generated based on a set of known active benzimidazole derivatives. researchgate.net This model identified two hydrogen bond donors and three aromatic rings as the critical features for binding to the receptor. researchgate.net The DDRRR_1 model was then used to screen the PubChem database, leading to the identification of several promising benzimidazole scaffolds. researchgate.net Subsequent molecular docking and ADME/Tox analysis of the hits identified PubChem ID 3074802 (2-[2-(1H-indol-3-yl) ethyl]1H-benzimidazole) as a particularly promising candidate for further development. researchgate.net This demonstrates the utility of pharmacophore modeling and virtual screening as powerful tools for hit identification in the early stages of drug discovery.

Table 3: Key Features of a Pharmacophore Model for ERα-Targeted Benzimidazole Derivatives

| Pharmacophore Model | Target | Key Pharmacophoric Features | Application | Reference |

|---|---|---|---|---|

| DDRRR_1 | Estrogen alpha receptor (ERα) | 2 Hydrogen Bond Donors, 3 Aromatic Rings | Virtual screening of PubChem database to identify novel benzimidazole scaffolds. | researchgate.net |

In Silico ADMET Prediction for Research Compound Prioritization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital for prioritizing which compounds should be synthesized and tested in the laboratory, as they can help to identify molecules with a higher probability of success in later stages of development.

For benzimidazole derivatives, in silico ADMET prediction has been used to assess their drug-like properties. In one study, an ADME analysis was performed on benzimidazole ligands and their cobalt coordination compounds, which provided information on their predicted solubility and binding to plasma proteins. nih.gov It was predicted that the ligand could remain in the blood for a prolonged period, potentially extending its pharmacological effect. nih.gov In other research, in silico ADMET studies of synthesized thiazole Schiff base derivatives validated their potential for oral bioavailability. nih.gov Similarly, the most potent compound in a series of novel benzimidazoles, 5o , was predicted to have appropriate drug-likeness and pharmacokinetic properties. nih.gov Furthermore, the ADME/Tox profiling of hits from a virtual screening campaign revealed that PubChem ID 3074802 possessed favorable pharmacokinetics and a low toxicity profile. researchgate.net These examples underscore the value of in silico ADMET prediction in the early-stage evaluation of benzimidazole-based compounds, helping to focus resources on the most promising candidates.

Table 4: Predicted In Silico ADMET Properties of Various Benzimidazole Derivatives

| Compound/Derivative Class | Predicted Property | Significance | Reference |

|---|---|---|---|

| Benzimidazole ligands and their cobalt complexes | Moderately to poorly soluble; potential for binding to plasma proteins. | Indicates potential for prolonged pharmacological effect. | nih.gov |

| Thiazole Schiff base derivatives | Validated oral bioavailability. | Suggests suitability for oral administration. | nih.gov |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | Appropriate drug-likeness and pharmacokinetic properties. | Prioritizes the compound for further investigation. | nih.gov |

| PubChem ID 3074802 | Favorable pharmacokinetics and low toxicity profile. | Marks the compound as a promising candidate for therapeutic development. | researchgate.net |

Coordination Chemistry and Metal Complex Applications of 6 Methoxy 1h Benzimidazol 4 Amine Ligands

Synthesis and Characterization of Benzimidazole-Metal Complexes

The synthesis of metal complexes involving benzimidazole (B57391) derivatives, such as 6-Methoxy-1H-benzimidazol-4-amine, is a well-established area of research. nih.govnih.gov The general approach involves the reaction of the benzimidazole ligand with a corresponding metal salt in a suitable solvent, often ethanol (B145695). nih.gov The resulting complexes can be of various colors and morphologies, depending on the nature of the metal and the ligand. nih.gov

A series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes containing bis-benzimidazole derivatives have been successfully designed and synthesized. nih.gov These were prepared from 2-(1H-benzimidazole-2-yl)-phenol derivatives and the corresponding metal salt solutions. nih.gov The synthesis typically involves dissolving the ligand and the metal salt, such as Zn(CH3COO)2·4H2O, Cu(CH3COO)2·H2O, or Ni(CH3COO)2·4H2O, in ethanol and stirring the mixture at room temperature. nih.gov The formation of the complex is often indicated by a color change and the appearance of a precipitate. nih.gov

Characterization of these newly synthesized complexes is crucial to confirm their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose. These include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand with the metal ion. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and its complexes in solution. nih.govtubitak.gov.tr

Mass Spectrometry (MS): To determine the molecular weight and confirm the stoichiometry of the complexes. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complexes and confirm the presence of the metal. nih.govmdpi.com

Elemental Analysis: To determine the elemental composition of the complexes. tubitak.gov.tr

X-ray Diffraction: To determine the crystal structure and geometry of the complexes. nih.gov

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. tubitak.gov.tr

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can provide information about the oxidation state and geometry of the metal ion. tubitak.gov.tr

For instance, in the characterization of Cu(II), Zn(II), and Ni(II) complexes of 2-(1H-benzimidazol-2-yl)-phenol derivatives, FT-IR spectroscopy confirmed the coordination of the metal to the nitrogen and oxygen atoms of the ligand. nih.gov ESI-MS analysis further supported the proposed structures. nih.gov

In Vitro Biological Evaluation of Metal Complexes (e.g., antiproliferative, antiparasitic, antibacterial activities)

Metal complexes of benzimidazole derivatives, including those of this compound, have demonstrated a wide range of in vitro biological activities. The chelation of the metal ion to the benzimidazole ligand often leads to an enhancement of these biological properties compared to the free ligand.

Antiproliferative Activity

Numerous studies have highlighted the potential of benzimidazole-metal complexes as anticancer agents. nih.govacs.org The cytotoxic activities of these complexes have been evaluated against various human cancer cell lines, such as lung (A549), breast (MDA-MB-231 and MCF-7), and prostate (PC3). nih.govacs.org For example, a copper(II) complex with a 2-[(1H-benzimidazol-2-ylimino)-methyl]-6-methoxyphenol ligand has shown significant potential against MCF-7 human breast cancer cells. nih.govacs.org Similarly, Cu(II), Zn(II), and Ni(II) complexes of 2-(1H-benzimidazol-2-yl)-phenoxy-derived scaffolds have also been investigated for their cytotoxic activity. nih.gov

Antiparasitic Activity

Benzimidazole derivatives have long been recognized for their antiparasitic properties. nih.govnih.gov Metal complexation can further enhance this activity. mdpi.com For instance, a series of 1H-benzimidazole derivatives have been synthesized and tested in vitro against protozoa like Giardia lamblia and Entamoeba histolytica, and the helminth Trichinella spiralis. nih.gov Many of these compounds showed greater activity than the standard drugs metronidazole (B1676534) and albendazole (B1665689) against the protozoa. nih.gov

Antibacterial Activity

The antibacterial potential of benzimidazole-metal complexes is another area of active research. tubitak.gov.trmdpi.com These complexes have been tested against a range of Gram-positive and Gram-negative bacteria. tubitak.gov.tr For example, complexes of 4-methoxy-2-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)-phenol with Fe(NO3)3, Cu(NO3)2, AgNO3, and Zn(NO3)2 have been synthesized and their antibacterial activity evaluated. tubitak.gov.tr It was observed that some of these complexes were particularly effective against S. epidermidis, S. aureus, and B. subtilis. tubitak.gov.tr The enhancement in antibacterial activity upon complexation is often attributed to the increased lipophilicity of the complexes, which facilitates their transport across the bacterial cell membrane. nih.gov

| Complex | Biological Activity | Test Organism/Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| Copper(II) complex of 2-[(1H-benzimidazol-2-ylimino)-methyl]-6-methoxyphenol | Antiproliferative | MCF-7 (human breast cancer) | Showed profound potential against this cell line. | nih.govacs.org |

| Ag(HL1) and Cu(L1)22 (where HL1 is 4-methoxy-2-(1H-benzimidazol-2-yl)-phenol) | Antibacterial | S. epidermidis, S. aureus, B. subtilis | Effective against these Gram-positive organisms. | tubitak.gov.tr |

| 1H-benzimidazole derivatives | Antiprotozoal | Giardia lamblia, Entamoeba histolytica | More active than metronidazole and albendazole. | nih.gov |

Mechanistic Studies of Metal Complex Biological Actions (e.g., interaction with DNA, membranes, enzymes)

Understanding the mechanism by which these metal complexes exert their biological effects is crucial for the development of more effective therapeutic agents. Research in this area has focused on their interactions with key biological macromolecules.

Interaction with DNA

DNA is a primary target for many anticancer and antimicrobial drugs. ias.ac.innih.gov Metal complexes of benzimidazole derivatives can interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions. ias.ac.innih.gov

Intercalation: This involves the insertion of a planar part of the complex between the base pairs of the DNA double helix. nih.gov This can lead to conformational changes in the DNA, inhibiting replication and transcription. UV-visible absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements are common techniques used to study these interactions. ias.ac.in A hypochromic shift (decrease in absorption intensity) and a bathochromic shift (red shift in wavelength) in the UV-Vis spectrum of the complex upon addition of DNA are indicative of intercalation. mdpi.com

Groove Binding: Complexes can also bind to the major or minor grooves of the DNA. nih.gov

DNA Cleavage: Some metal complexes can cleave DNA, either oxidatively or hydrolytically. ias.ac.in Agarose gel electrophoresis is a technique used to assess the DNA cleavage ability of these complexes. ias.ac.in

For example, studies on copper complexes with pyridine-benzimidazole-based ligands have shown that they can bind strongly to DNA via intercalation and are capable of cleaving pBR322 DNA. nih.gov

Interaction with Membranes

The enhanced biological activity of metal complexes is often linked to their ability to cross cell membranes more effectively than the free ligands. nih.gov The increased lipophilicity of the complex, due to the chelation of the metal ion which reduces its polarity, facilitates its passage through the lipid bilayer of the cell membrane. nih.gov This allows the complex to reach its intracellular targets in higher concentrations.

Interaction with Enzymes

Enzymes are another important target for metal-based drugs. Some benzimidazole derivatives and their metal complexes have been shown to inhibit the activity of specific enzymes. nih.gov For instance, some 1H-benzimidazole derivatives have been found to overcome imatinib (B729) resistance in chronic myeloid leukemia cells by, among other mechanisms, reducing the activity of the P-glycoprotein efflux pump. nih.gov Furthermore, molecular docking studies have predicted that dihydrofolate reductase could be a suitable target for the antimicrobial and anticancer activities of certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov

Future Research Directions and Translational Potential in Drug Discovery Research

Exploration of Novel Biological Targets for 6-Methoxy-1H-benzimidazol-4-amine Derivatives

The benzimidazole (B57391) nucleus is a "privileged substructure," meaning it can interact with a wide range of biological targets. acs.org While derivatives have been explored for their anticancer and antimicrobial properties, future research will delve into identifying and validating novel molecular targets for this compound derivatives. nih.govacs.org

One promising avenue is the exploration of enzymes and receptors involved in metabolic diseases and neurodegenerative disorders. Given the structural similarities of benzimidazoles to purines, researchers are investigating their potential to modulate kinases, polymerases, and other ATP-binding proteins that are implicated in these conditions. nih.gov For instance, certain benzimidazole derivatives have already shown the ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, highlighting their potential as antiproliferative agents. nih.gov

Future studies will likely employ chemoproteomics and thermal shift assays to systematically screen for new protein binders of this compound derivatives. This unbiased approach can uncover previously unknown interactions and open up new therapeutic applications. Furthermore, understanding the polypharmacology of these compounds—their ability to interact with multiple targets—is crucial for elucidating both their therapeutic effects and potential off-target activities.

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic strategies that can modulate multiple biological pathways simultaneously. This has led to a growing interest in the design of multi-target directed ligands (MTDLs). The benzimidazole scaffold is particularly well-suited for the development of MTDLs due to its versatile chemical nature, which allows for the incorporation of various pharmacophores. nih.gov

Future research will focus on the rational design of this compound derivatives that can simultaneously inhibit key targets in different disease pathways. For example, in cancer, a single molecule could be engineered to inhibit both a protein kinase involved in cell proliferation and a protein involved in angiogenesis. This approach can lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms that often arise with single-target agents. nih.gov

Molecular modeling and computational chemistry will play a pivotal role in the design of these MTDLs. By predicting the binding affinities of various benzimidazole derivatives to multiple targets, researchers can prioritize the synthesis of compounds with the most promising polypharmacological profiles.

Innovative Synthetic Routes for Sustainable Production

The development of efficient and sustainable synthetic methodologies is crucial for the translation of promising drug candidates from the laboratory to the clinic. While traditional methods for benzimidazole synthesis exist, future research will focus on developing greener and more cost-effective routes for the production of this compound and its derivatives. beilstein-journals.org

This includes the exploration of one-pot synthesis, microwave-assisted organic synthesis (MAOS), and the use of eco-friendly catalysts and solvents. researchgate.net For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common method for forming the benzimidazole ring. nih.gov Future innovations may involve the use of novel catalysts to improve reaction yields and reduce waste. Furthermore, continuous flow chemistry presents an opportunity for the scalable and safe production of these compounds.

The development of synthetic routes that allow for the late-stage functionalization of the benzimidazole core is also a key area of research. This would enable the rapid generation of diverse chemical libraries for biological screening, accelerating the drug discovery process.

Advanced In Vitro and In Vivo Pre-clinical Models for Efficacy Assessment (excluding human trials)

The predictivity of preclinical models is a major challenge in drug development, with many compounds that show promise in traditional 2D cell cultures and animal models failing in clinical trials. lek.com To address this, future research on this compound derivatives will increasingly rely on advanced in vitro and in vivo models that more accurately recapitulate human physiology and disease states. lek.com